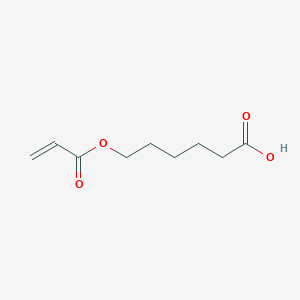

6-(Acryloyloxy)hexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-prop-2-enoyloxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-9(12)13-7-5-3-4-6-8(10)11/h2H,1,3-7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZCJJRQCFZXCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97387-29-6 | |

| Details | Compound: Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97387-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30579870 | |

| Record name | 6-(Acryloyloxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93365-33-4 | |

| Record name | 6-(Acryloyloxy)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways for 6 Acryloyloxy Hexanoic Acid

Established Esterification Protocols from Precursor Compounds

The foundational route to 6-(acryloyloxy)hexanoic acid involves the esterification of 6-hydroxyhexanoic acid. This precursor can be synthesized from the hydrolysis of ε-caprolactone. rsc.org

Direct esterification, a cornerstone of organic synthesis, is a common method for producing this compound. This approach involves the reaction of 6-hydroxyhexanoic acid with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor. The reaction is typically conducted in a suitable solvent to facilitate the removal of water, which is formed as a byproduct and can limit the reaction equilibrium.

A representative procedure involves charging a reactor with 6-hydroxyhexanoic acid, an excess of acrylic acid, an acid catalyst such as p-toluenesulfonic acid, and a polymerization inhibitor like hydroquinone. prepchem.com The mixture is heated under reflux with a Dean-Stark apparatus to azeotropically remove water, thereby driving the reaction towards the product. ambeed.com The choice of solvent, such as benzene (B151609) or toluene, is critical for the efficiency of water removal. prepchem.comambeed.com

| Reactant | Role | Example Catalyst/Inhibitor |

| 6-Hydroxyhexanoic acid | Alcohol precursor | - |

| Acrylic acid | Acyl source | - |

| p-Toluenesulfonic acid | Acid catalyst | Sulfuric acid |

| Hydroquinone | Polymerization inhibitor | Phenothiazine |

| Toluene / Benzene | Solvent (azeotropic water removal) | Chloroform prepchem.com |

Transesterification offers an alternative pathway to this compound, involving the reaction of 6-hydroxyhexanoic acid with an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate. This method can be catalyzed by either acids or bases. masterorganicchemistry.comresearchgate.net

In an acid-catalyzed transesterification, a proton source activates the carbonyl group of the acrylate ester, making it more susceptible to nucleophilic attack by the hydroxyl group of 6-hydroxyhexanoic acid. researchgate.netmdpi.com Conversely, base-catalyzed transesterification typically employs a strong base, such as sodium methoxide (B1231860) or potassium hydroxide (B78521), to deprotonate the alcohol, forming a more potent nucleophile. masterorganicchemistry.compsu.edu The reaction equilibrium is driven forward by using a large excess of the starting acrylate ester or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

Development and Exploration of Novel Synthetic Routes

While traditional esterification methods are well-established, research continues to explore more efficient and sustainable synthetic routes. One area of interest is the use of enzymatic catalysis. Lipases, for instance, can catalyze esterification reactions under mild conditions, offering high selectivity and reducing the formation of byproducts. This biocatalytic approach avoids the need for harsh acid or base catalysts and high reaction temperatures, aligning with the principles of green chemistry.

Another avenue of exploration involves the use of milder activating agents for the carboxylic acid group of acrylic acid, which can then react with 6-hydroxyhexanoic acid. These methods aim to avoid the strongly acidic conditions that can promote side reactions, such as the polymerization of the acrylate moiety.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors that are often fine-tuned include temperature, catalyst loading, and reactant stoichiometry.

For direct esterification, the reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired polymerization of the acrylic acid and the product. Therefore, a balance must be struck, often in the range of 80-120°C, depending on the solvent and catalyst used. The amount of catalyst is another important variable; sufficient catalyst is needed to achieve a reasonable reaction rate, but excessive amounts can contribute to side reactions and complicate purification.

The molar ratio of reactants also plays a significant role. Using an excess of acrylic acid can shift the equilibrium towards the product side, increasing the yield. However, this also necessitates a more rigorous purification process to remove the unreacted acrylic acid.

| Parameter | Effect on Reaction | Typical Range/Consideration |

| Temperature | Affects reaction rate and potential for polymerization | 80-120°C |

| Catalyst Loading | Influences reaction speed and side reactions | Optimized for specific reaction scale and reactants |

| Reactant Ratio | Drives equilibrium and impacts yield | Excess of one reactant (e.g., acrylic acid) is common |

Isolation and Purification Methodologies for High-Purity Monomer

Obtaining high-purity this compound is essential for its use in polymerization, as impurities can significantly affect the properties of the resulting polymer. The purification strategy typically involves several steps to remove unreacted starting materials, the catalyst, and any byproducts.

Following the reaction, the mixture is often washed with water or a basic solution to remove the acid catalyst and unreacted acrylic acid. ambeed.com The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and the solvent is removed under reduced pressure. prepchem.comambeed.com

For achieving high purity, column chromatography is a widely employed technique. ambeed.com The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica (B1680970) gel column. A carefully selected eluent system, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol, is then used to separate the components. rsc.orgambeed.com The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then evaporated from the combined pure fractions to yield the purified this compound. rsc.org

Polymerization Science of 6 Acryloyloxy Hexanoic Acid

Homopolymerization Mechanisms

The polymerization of 6-(acryloyloxy)hexanoic acid, a monomer featuring both a reactive acrylate (B77674) group and a carboxylic acid functionality, can be achieved through various mechanisms. These methods allow for the synthesis of polymers with tailored properties and architectures.

Conventional Free Radical Polymerization Kinetics and Thermodynamics

Conventional free radical polymerization (FRP) is a common method for polymerizing acrylic monomers. The process is initiated by the decomposition of a radical initiator, which then reacts with monomer units to form growing polymer chains.

Kinetics: The rate of polymerization in FRP is influenced by several factors, including temperature, initiator concentration, and monomer concentration. Generally, an increase in temperature leads to a higher rate of polymerization due to increased rates of both initiator decomposition and propagation. acs.org However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, which can limit the final molecular weight. acs.org The rate of polymerization is typically first order with respect to the initiator concentration. researchgate.net

The kinetics of acrylate polymerization can be complex, with the termination step often being diffusion-controlled, especially at higher conversions. This can lead to a phenomenon known as the gel effect or autoacceleration, where the polymerization rate increases significantly.

Thermodynamics: The polymerization of vinyl monomers like this compound is an exothermic process. The enthalpy of polymerization for acrylates is typically in the range of -50 to -80 kJ/mol. This release of heat needs to be carefully managed, especially in bulk polymerization, to avoid uncontrolled reactions. The thermodynamics also dictate the ceiling temperature, above which polymerization is no longer favorable.

Controlled Radical Polymerization Techniques for Precision Synthesis

To overcome the limitations of conventional FRP, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques are employed. nih.gov These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. nih.gov

RAFT polymerization is a versatile CRP technique that can be used for a wide range of monomers, including acrylic acids. nih.govresearchgate.net It utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. nih.govsigmaaldrich.com The choice of CTA is crucial for successful polymerization and depends on the specific monomer being used. researchgate.net

The process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). nih.gov The living nature of RAFT polymerization enables the synthesis of block copolymers and other complex architectures through sequential monomer addition. scispace.com For acrylic acid and its derivatives, RAFT has been shown to be an effective method for producing well-defined homopolymers and block copolymers in both organic and aqueous media. researchgate.netresearchgate.net

Table 1: Examples of RAFT Polymerization of Acrylic Monomers

| Monomer | CTA Used | Initiator | Solvent | Resulting Polymer Properties |

| Acrylic Acid | 4-Cyanopentanoic acid dithiobenzoate | 4,4'-Azobis(4-cyanopentanoic acid) | Water/Methanol (B129727) | Controlled molecular weight, PDI ~1.2 researchgate.net |

| N-(2-Acryloyloxy)ethyl pyrrolidone | Carboxylic acid-functionalized RAFT agent | Not specified | Aqueous Media | Well-defined diblock copolymers whiterose.ac.uk |

| 3-Dimethyl(methacryloyloxyethyl) ammonium (B1175870) propane (B168953) sulfonate (DMAPS) | Macro-RAFT agent with carboxylic end-group | ACVA | Water | Star polymers with tunable UCST ucl.ac.uk |

This table is generated based on data from the text and is for illustrative purposes.

ATRP is another powerful CRP technique that relies on a reversible redox process, typically catalyzed by a transition metal complex (e.g., copper). acs.orgacs.org A halogenated initiator is used, and the metal complex reversibly activates and deactivates the growing polymer chains. acs.orgacs.org

ATRP is tolerant to a wide variety of functional groups in the monomers, making it suitable for polymerizing functional acrylates. cmu.edu However, the direct polymerization of acidic monomers like acrylic acid can be challenging due to the potential for the carboxylic acid group to poison the metal catalyst. scirp.orgresearchgate.net This issue can sometimes be overcome by using specific ligands or by protecting the acid functionality prior to polymerization. Photoinduced ATRP methods have been developed to overcome some of the limitations of traditional ATRP, allowing for polymerization under milder conditions and with greater oxygen tolerance. nih.gov

Table 2: Key Components and Conditions in ATRP

| Component | Role | Examples |

| Monomer | Building block of the polymer | Styrenes, (meth)acrylates cmu.edu |

| Initiator | Starts the polymerization, determines one chain end | Alkyl halides (e.g., ethyl 2-bromoisobutyrate) nih.govsigmaaldrich.com |

| Catalyst | Mediates the reversible activation/deactivation | Copper complexes (e.g., CuBr/bpy, CuCl/Me6TREN) nih.govcmu.edu |

| Ligand | Solubilizes and modulates the activity of the metal catalyst | Bipyridine (bpy), tris(2-(dimethylamino)ethyl)amine (Me6TREN) nih.govcmu.edu |

| Solvent | Dissolves reactants and influences reaction kinetics | Anisole, water nih.govcmu.edu |

This table is generated based on data from the text and is for illustrative purposes.

NMP was one of the first CRP techniques to be developed. bohrium.com It utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, establishing a controlled polymerization. researchgate.net While NMP is highly effective for styrenic monomers, its application to acrylates and methacrylates has been more challenging. scirp.orgresearchgate.net

The direct polymerization of acrylic acid via NMP has been achieved, for instance, in a dioxane solution at elevated temperatures using a specific alkoxyamine initiator. researchgate.net The kinetics can be controlled by the addition of free nitroxide. researchgate.net However, chain transfer to the solvent can be a competing reaction, particularly when targeting high molecular weights. researchgate.net For acrylate monomers in general, the use of more expensive, specialized nitroxides is often necessary to achieve good control. researchgate.net

Photoinitiated Polymerization Approaches and Photocrosslinking

Photoinitiated polymerization offers several advantages, including fast reaction times at ambient temperatures and spatial and temporal control over the polymerization process. google.com This technique uses a photoinitiator that, upon exposure to light of a specific wavelength, generates reactive species (radicals or cations) that initiate polymerization. kpi.ua

For monomers like this compound, photoinitiated free-radical polymerization is a common approach. kpi.ua The resulting polymers can be linear or, if a crosslinking agent is included, form a network structure.

Photocrosslinking: this compound can be incorporated into copolymers to introduce photoreactive sites. google.com Upon exposure to light, the acrylate groups can undergo polymerization, leading to the formation of a crosslinked hydrogel network. google.com This process is valuable for creating surface coatings and other functional materials. google.com The properties of the resulting network, such as swelling behavior, can be tuned by adjusting the light intensity and the concentration of the photocrosslinkable groups. google.com The use of photocrosslinking is a versatile strategy for creating stable, three-dimensional polymer structures. nih.gov

Copolymerization Strategies with Diverse Monomers

Copolymerization of this compound with other monomers is a primary strategy to tailor the final properties of the polymer. By selecting appropriate comonomers and polymerization techniques, a diverse range of architectures including block, graft, statistical, and gradient copolymers can be achieved.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked covalently. The synthesis of block copolymers containing this compound typically employs controlled/living radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). mdpi.comgoogle.com These methods allow for the sequential addition of monomers, enabling precise control over block length, molecular weight, and achieving low dispersity (Đ), which is the measure of the distribution of molecular mass in a polymer sample. researchgate.net

A common method is the synthesis of a macro-chain transfer agent (macro-CTA) or a macroinitiator from a first monomer, which is then used to initiate the polymerization of the second monomer, in this case, this compound. tcichemicals.com For example, a polystyrene macro-CTA can be synthesized via RAFT polymerization and subsequently used to polymerize AHA to form a polystyrene-b-poly(this compound) (PS-b-PAHA) diblock copolymer. google.com The order of monomer addition is crucial; typically, the polymerization of "less active" monomers (like styrene) is performed first, followed by "more active" monomers (like acrylates) to ensure efficient chain extension and high blocking efficiency. tcichemicals.com Photoinduced methods, such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT), offer the advantage of temporal control, allowing the polymerization to be started and stopped with light at ambient temperatures. rsc.org

Table 1: Representative Data for Synthesis of Block Copolymers via RAFT Polymerization

This table illustrates typical results for the synthesis of a diblock copolymer, Poly(styrene)-b-Poly(this compound), showing the characteristics of the initial polystyrene block and the final diblock copolymer. Note: This data is representative of typical outcomes for this type of polymerization.

| Polymer Stage | Monomer(s) | Molar Ratio [M]:[CTA]:[I] | Molar Mass (M_n, g/mol ) | Dispersity (Đ) |

| First Block | Styrene (B11656) | 200:1:0.2 | 18,500 | 1.12 |

| Final Diblock | Styrene, this compound | 200:150:1:0.2 | 46,200 | 1.18 |

M_n = Number-average molecular weight; Đ = Dispersity (M_w/M_n); CTA = Chain Transfer Agent; I = Initiator.

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. unlp.edu.ar The inclusion of this compound in graft copolymer systems can be achieved through three primary methods: "grafting from," "grafting to," and "grafting through."

The "grafting from" approach involves initiating the polymerization of AHA from a pre-existing polymer backbone that has been functionalized with initiator sites. unlp.edu.ar A common example is the surface-initiated ATRP (SI-ATRP) from silica (B1680970) nanoparticles. researchgate.netmdpi.com In this process, silica nanoparticles are first treated with a silane (B1218182) coupling agent that contains an ATRP initiator moiety. Subsequently, the AHA monomer is polymerized from the surface, creating a core-shell structure with a silica core and a dense brush of poly(this compound) (PAHA) chains. mdpi.comasianpubs.orgresearchgate.net This method allows for high grafting densities as the small monomer molecules can easily access the surface-bound initiators. mdpi.com

The "grafting to" method involves attaching pre-synthesized PAHA chains with reactive end-groups to a polymer backbone with complementary functional sites. unlp.edu.ar While synthetically more straightforward in terms of polymer characterization, this method often results in lower grafting densities due to steric hindrance from the already attached polymer coils. mdpi.com

The "grafting through" technique involves the copolymerization of a standard monomer with a PAHA macromonomer (a PAHA chain with a polymerizable end-group). unlp.edu.ar

Table 2: Typical Characteristics of PAHA-Grafted Silica Nanoparticles via "Grafting From" (SI-ATRP)

This table shows representative data for silica nanoparticles functionalized with poly(this compound) brushes, demonstrating the control over the grafted polymer's molecular weight and the resulting grafting density.

| Reaction Time (h) | Grafted Polymer M_n ( g/mol ) | Grafted Polymer Đ | Grafting Density (chains/nm²) |

| 1 | 8,500 | 1.25 | 0.45 |

| 2 | 16,200 | 1.28 | 0.43 |

| 4 | 31,500 | 1.35 | 0.41 |

M_n and Đ of the grafted chains are typically determined after cleaving the polymer from the nanoparticle surface.

Statistical copolymers of this compound are synthesized by polymerizing it simultaneously with one or more other monomers. The resulting sequence distribution of monomer units along the chain is governed by the monomer reactivity ratios (r1 and r2). mdpi.com These ratios, often determined using methods like Fineman-Ross or Kelen-Tudos from low-conversion copolymerization data, describe the relative rate at which a growing polymer chain ending in one monomer adds the same monomer versus the other monomer. mdpi.comresearchgate.net For instance, in the copolymerization of AHA (M1) with methyl methacrylate (B99206) (MMA) (M2), if r1 > 1, the growing chain prefers to add another AHA monomer, while if r1 < 1, it prefers to add an MMA monomer. researchgate.net When r1*r2 ≈ 1, a random or ideal statistical copolymer is formed. mdpi.com

Gradient copolymers feature a gradual change in composition along the polymer chain. mdpi.com This architecture can be achieved either spontaneously, if there is a significant difference in the reactivity ratios of the comonomers, or through a forced gradient. mdpi.com A forced gradient is created in a semi-batch reactor by continuously feeding the more reactive monomer into the reaction mixture over time to maintain a specific composition profile in the resulting polymer. orientjchem.orgnih.gov This technique allows for the creation of materials with a smooth transition in properties, such as hydrophilicity or glass transition temperature, along the polymer backbone. nih.gov

Terpolymers are copolymers consisting of three distinct monomer units. nih.gov The incorporation of this compound as one of the monomers in a terpolymer system is a versatile strategy to introduce carboxylic acid functionality into a polymer while tailoring other properties using the other two comonomers. For example, a terpolymer of styrene, butyl acrylate, and AHA could be designed where styrene provides rigidity and a high glass transition temperature (Tg), butyl acrylate imparts flexibility and a low Tg, and AHA offers sites for cross-linking or hydrophilicity. researchgate.netnumberanalytics.com

The synthesis is often carried out via free-radical polymerization, where the initial monomer feed ratio is crucial in determining the final composition and properties of the terpolymer. acs.orgresearchgate.net For systems with monomers of differing reactivities, a continuous monomer addition technique can be employed to ensure a homogeneous composition throughout the polymer chains. nih.gov

Table 3: Example Formulation for a Functional Acrylic Terpolymer Emulsion

This table provides a representative monomer composition for the synthesis of a terpolymer latex, illustrating how this compound can be included to impart specific functionality.

| Monomer | Function | Weight Percent in Monomer Feed |

| Butyl Acrylate | Soft monomer (lowers Tg, provides flexibility) | 55% |

| Methyl Methacrylate | Hard monomer (increases Tg, provides strength) | 40% |

| This compound | Functional monomer (provides adhesion, cross-linking sites) | 5% |

Polymerization Process Engineering and Scale-Up Considerations

Transitioning the polymerization of this compound from the laboratory to an industrial scale introduces significant engineering challenges. The key considerations are heat management, mixing, and reactor design. rsc.orgmdpi.com

Acrylate polymerizations are highly exothermic, and inefficient heat removal on a large scale can lead to a rapid temperature increase, or "runaway" reaction. mdpi.commdpi.com This can cause solvent boiling, a dangerous pressure build-up, and a loss of control over the polymerization, resulting in broad molecular weight distributions and off-spec material. mdpi.com Industrial reactors, therefore, require efficient cooling systems, such as reactor jackets and internal cooling coils. asianpubs.org

As the polymerization progresses, the viscosity of the solution increases dramatically. Inadequate mixing can lead to localized hot spots and heterogeneity in the polymer product. mdpi.com Industrial-scale reactors use powerful agitators and sometimes baffles to ensure the reaction medium remains homogeneous. asianpubs.org

For large-scale production, a shift from batch or semi-batch reactors to continuous processes, such as a continuous stirred-tank reactor (CSTR) or a tubular flow reactor, is often preferred for better consistency and heat management. rsc.orgmdpi.com Continuous flow reactors, particularly those with static mixers, offer excellent heat and mass transfer, which is advantageous for fast and exothermic polymerizations like that of acrylates. mdpi.commdpi.com The scale-up process often involves developing a pilot plant to validate reaction conditions and ensure that critical parameters like heat removal capacity can be maintained across different scales. mdpi.com

Impact of Polymerization Conditions on Molecular Weight and Dispersity

The final properties of poly(this compound) and its copolymers are highly dependent on the polymerization conditions. Key parameters that influence the molecular weight (Mn and Mw) and dispersity (Đ) include temperature, initiator concentration, and solvent choice.

Initiator Concentration: In free-radical polymerization, the initiator concentration has an inverse relationship with the molecular weight. A higher concentration of initiator generates more radicals, leading to the simultaneous growth of a larger number of polymer chains. Since the total amount of monomer is fixed, this results in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration leads to fewer, but longer, polymer chains and thus a higher molecular weight.

Temperature: Increasing the polymerization temperature generally increases the rate of polymerization because it accelerates the decomposition of the thermal initiator, leading to a higher concentration of radicals. This can lead to a decrease in molecular weight for the same reason as increasing initiator concentration. In controlled radical polymerization, temperature can also affect the equilibrium between active and dormant species, potentially impacting the level of control and the final dispersity. Poor temperature control, especially in large-scale batch reactions, can cause temperature spikes that broaden the dispersity. mdpi.com

Solvent: The choice of solvent can influence chain transfer kinetics. Some solvents can act as chain transfer agents, which can terminate a growing polymer chain and initiate a new one, thereby lowering the average molecular weight. rsc.org

Table 4: Effect of Initiator Concentration on Molecular Weight in Free-Radical Polymerization of an Acrylic Monomer

This table demonstrates the typical inverse relationship between initiator concentration and the resulting polymer's molecular weight, based on established principles of radical polymerization.

| Experiment | Monomer Concentration (mol/L) | Initiator (AIBN) Concentration (wt%) | M_n ( g/mol ) | Đ |

| 1 | 2.0 | 0.1 | 95,000 | 2.1 |

| 2 | 2.0 | 0.3 | 48,000 | 2.3 |

| 3 | 2.0 | 0.5 | 31,000 | 2.5 |

AIBN = Azobisisobutyronitrile; M_n = Number-average molecular weight; Đ = Dispersity.

Molecular Architecture and Polymer Properties Theoretical and Experimental Investigations

Influence of 6-(Acryloyloxy)hexanoic Acid Monomer Units on Polymer Microstructure

The incorporation of this compound as a monomer or comonomer profoundly influences the microstructure of the resulting polymer, particularly its phase behavior and morphology. The interplay between the polymer backbone, the flexible aliphatic spacer, and the terminal carboxylic acid group can be leveraged to induce or modify liquid crystalline (LC) phases.

The thermal properties, such as the glass transition temperature (Tg) and the nematic-to-isotropic transition temperature (Tn-i), are highly dependent on the concentration of the acid-containing monomer. An amphiphilic diblock copolymer composed of poly(cholesteryl 6-methacryloyloxy hexanoate) (PChM) and poly(N-isopropyl acrylamide) (PNIPAM) demonstrated a glass transition temperature for the PChM block at 50 °C and a liquid crystal to isotropic phase transition at 171 °C. mdpi.com In another study on nematic liquid-crystal diacrylates, the Tg of the resulting polymer was found to be significantly influenced by the polymerization temperature relative to the monomer's Tn-i. Polymers formed from the nematic phase showed different thermal and mechanical properties compared to those formed from the isotropic phase, highlighting the critical role of the initial monomer organization. mdpi.com

The following table summarizes the phase transition temperatures for a nematic diacrylate polymer, illustrating the effect of polymerization temperature on the glass transition temperature.

| Polymerization Temperature (°C) | Initial Monomer Phase | Tg (°C, 1st Scan) | Tg (°C, 2nd Scan) |

|---|---|---|---|

| Room Temperature | Nematic | ~67 | ~55, 70, 110 |

| 40 | Nematic | ~67 | ~55, 70, 110 |

| 50 | Isotropic | ~67 | ~70, 110 |

| 60 | Isotropic | 82 | ~84, 95 |

Tailoring Polymer Chain Length, Branching, and Crosslink Density

The architecture of polymers containing this compound can be precisely controlled using modern polymerization techniques and by leveraging the reactivity of its functional groups.

Chain Length and Polydispersity: Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization (CRP) technique suitable for acrylate (B77674) monomers. wikipedia.orgresearchgate.net By using a suitable RAFT agent, polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI) can be synthesized. sigmaaldrich.comgoogle.com The theoretical molecular weight of a polymer synthesized via RAFT can be calculated using the ratio of monomer to RAFT agent concentrations and the monomer conversion. boronmolecular.com This control allows for the synthesis of well-defined homopolymers of this compound or block copolymers where it constitutes one of the blocks. For example, polymerization-induced self-assembly (PISA) often utilizes RAFT to grow an insoluble block from a soluble macro-chain transfer agent, a process where precise control over chain length is critical for the resulting morphology. chinesechemsoc.org

Branching and Crosslink Density: The this compound monomer offers two distinct functionalities for creating branched or crosslinked structures. The acrylate group participates in the primary chain growth during polymerization. The carboxylic acid group, however, can be used for post-polymerization modification or for forming non-covalent crosslinks.

Covalent crosslinks can be introduced by reacting the carboxylic acid groups with multifunctional agents. More commonly, the acid groups are used to form dynamic, non-covalent crosslinks through hydrogen bonding. These hydrogen-bonded dimers act as physical crosslinks, creating a three-dimensional network. rug.nl The density of these crosslinks can be directly controlled by the molar fraction of this compound incorporated into the polymer chain.

Increasing the crosslink density, whether covalent or non-covalent, generally leads to significant changes in the polymer's mechanical and thermal properties. An increase in crosslink density typically restricts polymer chain mobility, which can result in:

An increase in the glass transition temperature (Tg). researchgate.net

An enhanced elastic modulus, particularly above Tg. researchgate.net

Improved tensile and tear strengths. researchgate.net

Reduced swelling in solvents and decreased water solubility. mdpi.com

The following table illustrates the general effect of increasing crosslinker concentration on the mechanical properties of polymer films.

| Property | Effect of Increasing Crosslinker Concentration |

|---|---|

| Tensile Strength | Increases |

| Young's Modulus | Increases |

| Strain at Failure (Elongation) | Decreases |

| Swelling Degree / Water Solubility | Decreases |

Supramolecular Interactions and Self-Assembly in Polymeric Materials

The carboxylic acid side chain of the this compound monomer is a powerful motif for directing supramolecular self-assembly through hydrogen bonding. The formation of strong, directional hydrogen bonds, particularly the cyclic dimers between two carboxylic acid groups, can drive the organization of polymer chains into well-defined, higher-order structures. tongji.edu.cn

This self-assembly is a key feature in the formation of side-chain liquid crystalline polymers (SCLCPs), where hydrogen bonds between polymer chains or between a polymer and a small molecule mesogen can induce or stabilize liquid crystalline phases. researchgate.netacs.org The process is highly cooperative and can lead to the formation of various morphologies, such as lamellar, cylindrical, or spherical domains, depending on factors like block copolymer composition and the ratio of hydrogen bond donor to acceptor species. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for confirming and studying hydrogen bonding in these systems. The formation of hydrogen bonds involving a carbonyl group (C=O), such as the one in the carboxylic acid, results in a characteristic shift of the C=O stretching vibration to a lower wavenumber (frequency). wiley-vch.de For example, the spectrum of a blend containing hydrogen-bonded carboxylic acids will show a peak for the "free" carbonyl group at a higher frequency and a distinct peak for the "hydrogen-bonded" carbonyl at a lower frequency. wiley-vch.dersc.org Analysis of the relative intensities of these peaks can provide a quantitative measure of the fraction of hydrogen-bonded groups in the system. wiley-vch.de

Small-Angle X-ray Scattering (SAXS) is another critical technique used to characterize the resulting self-assembled structures. SAXS can reveal the morphology (e.g., lamellar, cylindrical) and determine characteristic length scales, such as the domain spacing in a block copolymer, which can be on the order of tens of nanometers. researchgate.net Studies on block copolymers containing poly(acrylic acid) have used SAXS to identify different morphologies based on the blend ratio of the components, demonstrating the power of hydrogen bonding to control nanoscale structure. researchgate.net

The self-assembly driven by the carboxylic acid groups of this compound allows for the creation of "smart" materials that can respond to external stimuli like temperature or pH, as these factors can disrupt or alter the hydrogen-bonding network.

Computational Modeling and Simulation of Polymer Conformations and Dynamics

While specific computational studies exclusively targeting homopolymers of this compound are not widely documented, a significant body of research exists on the modeling and simulation of structurally related polymers, such as poly(acrylic acid) (PAA) and other polymers featuring carboxylic acid side chains. These studies provide a robust framework for understanding the conformational behavior and dynamics of polymers incorporating this compound.

Key findings from simulations of PAA and related polymers that are relevant to poly(this compound) include:

Chain Conformation: At low pH (when the carboxylic acid groups are protonated and neutral), intramolecular hydrogen bonds can cause the polymer chain to adopt a more compact, coiled conformation. As the pH increases and the acid groups deprotonate to form carboxylates (-COO⁻), electrostatic repulsion between the charged groups leads to a more extended and swollen chain conformation. researchgate.net

Hydrogen Bonding: Simulations can explicitly model the formation and lifetime of hydrogen bonds, confirming their role in creating aggregated structures or specific secondary structures like local helices. researchgate.netscirp.org Quantum chemistry calculations, often combined with MD, can determine the binding energies and preferred geometries of these interactions, showing that carboxylic acid groups are excellent hydrogen bond donors and acceptors. aip.org

Interfacial Interactions: MD simulations have been used to study the interfacial properties between polymers with carboxylic acid functional groups and other materials, such as nanoparticles or surfaces. These studies show that functionalization with carboxylic acid groups can significantly enhance the interaction energy and interfacial bonding, which is critical for the performance of composites. nih.gov

These computational approaches allow for the rational design of polymers. By simulating the effects of monomer structure—such as the length of the alkyl spacer in this compound—researchers can predict how modifications will influence polymer conformation, self-assembly, and ultimately, macroscopic material properties before synthesis is undertaken. mdpi.com

| Computational Method | Key Application / Information Gained | Example Finding |

|---|---|---|

| Molecular Dynamics (MD) | Investigating chain conformation, dynamics, and self-assembly in response to stimuli (pH, temp). | Polymer chains transition from coiled to extended conformations as pH increases due to electrostatic repulsion. researchgate.net |

| Quantum Chemistry (e.g., DFT) | Calculating binding energies and geometries of hydrogen bonds and monomer-template interactions. | Carboxylic acid monomers show strong binding energies with template molecules due to hydrogen bonding. aip.org |

| Coarse-Grained (CG) MD | Simulating larger systems and longer timescales to study large-scale morphology and mechanical properties. | Captures the formation of ionic and acid group aggregates and their effect on viscosity. acs.org |

Surface and Interface Engineering with Poly 6 Acryloyloxy Hexanoic Acid

Surface-Initiated Polymerization for Polymer Brush Formation

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique that allows for the growth of dense, well-defined polymer brushes covalently tethered to a substrate. acs.org These polymer brushes can dramatically alter the surface properties of the underlying material. acs.org The primary methods for SIP include controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgmdpi.com

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): To grow poly(6-(acryloyloxy)hexanoic acid) (PAHA) brushes via SI-ATRP, a substrate is first functionalized with an initiator, typically an alkyl halide. mdpi.com The polymerization of this compound monomers is then initiated from the surface in the presence of a transition metal catalyst (e.g., a copper complex) and a ligand. mdpi.com The carboxylic acid group of the monomer can potentially interact with the catalyst, which may require optimization of the reaction conditions, such as the use of protective groups or specific catalyst/ligand systems that are tolerant to acidic functionalities. researchgate.net

Surface-Initiated Reversible Addition-Fragmentation chain Transfer (SI-RAFT) Polymerization: In SI-RAFT, a chain transfer agent (CTA) is immobilized on the surface. acs.org The polymerization of this compound then proceeds in the presence of a radical initiator. acs.org RAFT is known for its tolerance to a wide range of functional monomers, making it a suitable method for the direct polymerization of acidic monomers like this compound. acs.orgacs.org The synthesis of RAFT agents often results in a carboxylic acid residue, which can be a convenient handle for immobilization. acs.org

The ability to control the polymer chain length, density, and architecture through these techniques allows for the fine-tuning of surface properties such as wettability, adhesion, and biocompatibility.

Covalent Grafting Techniques onto Inorganic and Organic Substrate Surfaces

Covalent grafting ensures the robust and long-lasting attachment of the polymer to the substrate, which is critical for applications in demanding environments.

Inorganic Substrates: A notable example of covalent grafting involves the modification of titanium surfaces. In one study, this compound (AHA) was copolymerized with a phosphonic acid-functionalized monomer, 6-acryloyloxy hexyl phosphonic acid (AcrHPA). frontiersin.org The resulting copolymer, poly(AcrHPA-co-AHA), was then grafted onto an electropolished titanium substrate. frontiersin.org The phosphonic acid groups serve as strong anchors to the titanium oxide surface, while the carboxylic acid groups of the AHA units remain available for further interactions. frontiersin.org This was achieved by spin-coating a solution of the copolymer onto the titanium foil, followed by heating to form a covalent bond. frontiersin.org

Organic Substrates: The grafting of carboxyl-containing polymers onto organic surfaces, such as other polymers, can be achieved through various chemical reactions. For instance, surfaces containing amine groups can be reacted with the carboxylic acid groups of poly(this compound) using carbodiimide (B86325) coupling chemistry to form stable amide bonds. Alternatively, surfaces with hydroxyl groups can be esterified with the carboxylic acid. These methods allow for the creation of composite materials with tailored surface properties.

Non-Covalent Surface Functionalization Approaches for Adhesion and Interaction Control

While covalent grafting provides permanent attachment, non-covalent interactions offer a route to reversible or stimuli-responsive surface modification. The carboxylic acid groups of poly(this compound) are central to these interactions.

Hydrogen Bonding: The carboxyl groups can readily participate in hydrogen bonding with appropriate functional groups on a substrate, such as hydroxyls, amides, or other carboxylic acids. This can be a powerful tool for the self-assembly of polymer layers and for promoting adhesion between different materials. For example, the adhesion of poly(acrylic acid)-based adhesives has been shown to be enhanced by the formation of dense non-covalent supramolecular networks involving hydrogen bonds. nih.gov

Electrostatic Interactions: At pH values above its pKa, the carboxylic acid groups of PAHA will be deprotonated, resulting in a negatively charged polymer chain. This allows for strong electrostatic interactions with positively charged surfaces or with cationic polymers, enabling the layer-by-layer assembly of multilayer films. These interactions are highly pH-dependent, offering a mechanism for creating smart surfaces that respond to changes in their environment.

Control of Adhesion: By controlling the density and availability of the carboxylic acid groups on the surface, it is possible to modulate the adhesion to other surfaces. For instance, the formation of non-covalent interactions can significantly increase the work of adhesion. In a study on folic acid-based coacervates, polyvalent hydrogen bonding and electrostatic interactions were key to achieving strong adhesion to a variety of substrates. pku.edu.cn

Role in Modulating Interfacial Phenomena and Surface Energy

The introduction of a poly(this compound) layer onto a surface can significantly alter its interfacial properties, most notably its surface energy and wettability. Surface energy is a critical parameter that governs how a material interacts with its environment, particularly with liquids. researchgate.net

The presence of the polar carboxylic acid groups generally leads to an increase in the polar component of the surface energy, making the surface more hydrophilic. This was demonstrated in a study where copolymers of this compound (AHA) and a phosphonic acid monomer were coated onto titanium. frontiersin.org The contact angle of water on the modified surfaces was measured to assess the change in wettability.

Table 1: Water Contact Angles of Titanium Surfaces Modified with Poly(AcrHPA-co-AHA) Copolymers

| Copolymer Composition (molar ratio AcrHPA:AHA) | Water Contact Angle (°) |

|---|---|

| Unmodified Titanium | 75.3 ± 2.1 |

| 10:0 | 68.2 ± 1.5 |

| 7:3 | 62.5 ± 1.8 |

| 5:5 | 58.9 ± 2.0 |

| 3:7 | 55.1 ± 1.7 |

| 0:10 (Poly(AHA)) | 50.4 ± 1.5 |

Data sourced from a study on surface modification of titanium. frontiersin.org

As the proportion of the hydrophilic AHA component in the copolymer increases, the water contact angle decreases, indicating a more hydrophilic and higher energy surface. frontiersin.org This modulation of surface energy is crucial for applications such as improving biocompatibility, controlling cell adhesion, and enhancing the performance of coatings. For instance, a more hydrophilic surface can reduce non-specific protein adsorption, a key requirement for many biomedical implants. researchgate.net

Development of Functionalized Polymer Films and Coatings

The ability to polymerize this compound and to utilize its carboxylic acid functionality opens up possibilities for the development of a wide range of functional films and coatings. upertis.ac.id Functional coatings are designed to impart specific properties to a substrate that it does not inherently possess. eupia.org

Biocompatible and Bioactive Coatings: The aforementioned coating of poly(AcrHPA-co-AHA) on titanium is a prime example of a functional coating designed to improve biocompatibility. The carboxylic acid groups can mimic aspects of the biological environment and promote favorable interactions with cells and tissues. frontiersin.org Furthermore, these carboxyl groups can be used as handles to immobilize bioactive molecules such as peptides, proteins, or drugs, creating a bioactive surface.

Anti-fouling Coatings: The hydrophilic nature of PAHA films can be exploited to create surfaces that resist the adhesion of proteins and microorganisms, a property known as anti-fouling. This is particularly relevant for marine applications and medical devices. Silyl (meth)acrylate copolymers are used in antifouling paints, and the inclusion of acid-functional monomers can influence the properties of these coatings. google.com

Adhesion-Promoting Layers: Thin films of PAHA can be used as primers to enhance the adhesion between a substrate and a subsequent coating. The carboxylic acid groups can form strong interactions with both the substrate and the topcoat, effectively bridging the two materials.

Responsive Films: By leveraging the pH-responsiveness of the carboxylic acid groups, it is possible to create films and coatings that change their properties, such as swelling or solubility, in response to pH changes. This can be utilized for applications in drug delivery, sensors, and microfluidics.

Degradation Science of Polymeric Materials Containing 6 Acryloyloxy Hexanoic Acid Units

Hydrolytic Degradation Pathways and Mechanisms

Hydrolytic degradation involves the cleavage of chemical bonds, specifically the ester groups within the polymer backbone, through the action of water. mdpi.com This process leads to a reduction in molecular weight and alters the physical and chemical properties of the material. mdpi.com For polymers containing 6-(acryloyloxy)hexanoic acid, this process is of particular interest as it breaks the polymer down into smaller, potentially water-soluble molecules.

Ester Hydrolysis Kinetics

The hydrolysis of the ester bonds in these polymers can be initiated under acidic, basic, or neutral conditions. uni-stuttgart.de The kinetics of this reaction are influenced by the concentration of the ester groups and the availability of water. In many cases, the hydrolysis of polyesters follows pseudo-first-order kinetics, where the rate of reaction is dependent on the concentration of the ester. nitt.edu The process involves the cleavage of the ester linkage, yielding a carboxylic acid and an alcohol. In the case of polymers containing this compound units, this would result in the formation of poly(acrylic acid) segments and 6-hydroxyhexanoic acid.

The rate of hydrolysis can be accelerated by mechanical forces. Studies on polymers with ester bonds in their backbone have shown that ultrasonication, which induces mechanical stress, can accelerate ester bond cleavage. unito.it This mechanical activation can occur alongside homolytic carbon-carbon bond scission, providing an additional pathway for polymer degradation. unito.it

A key aspect of polyester (B1180765) hydrolysis is the potential for autocatalysis. nih.gov The carboxylic acid end groups generated during hydrolysis can catalyze further ester cleavage, leading to an acceleration of the degradation process, particularly within the bulk of the material where degradation products may accumulate. uni-stuttgart.denih.gov

Influence of pH and Temperature on Hydrolytic Stability

The stability of polymers containing this compound is significantly affected by the pH and temperature of the surrounding environment.

pH: The rate of ester hydrolysis is highly dependent on pH. Both acidic and basic conditions can accelerate the degradation process compared to neutral pH. uni-stuttgart.de In acidic environments, the hydrolysis is catalyzed by hydronium ions. In basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester group, leading to rapid cleavage. The specific pH can also influence the equilibrium of the degradation reaction. mdpi.com

Temperature: Temperature plays a crucial role in the kinetics of hydrolytic degradation. An increase in temperature generally leads to a significant increase in the hydrolysis rate. mdpi.commdpi.com This is due to the increased kinetic energy of the water molecules and polymer chains, which leads to more frequent and energetic collisions. For instance, studies on polylactide (PLA), another aliphatic polyester, have shown a strong dependency of the hydrolysis rate on temperature, with degradation being significantly restricted below the glass transition temperature. mdpi.com Above the glass transition temperature, the increased mobility of the polymer chains facilitates the diffusion of water into the polymer matrix and the autocatalytic effect of acidic end groups. mdpi.com

Enzymatic Biodegradation Studies and Enzyme Specificity

Enzymatic degradation is a key process in the biodegradation of polymers containing ester linkages. Microorganisms secrete extracellular enzymes that can catalyze the hydrolysis of these bonds, breaking down the polymer into smaller molecules that can be assimilated by the cells. mdpi.com

Identification of Relevant Enzyme Classes

The primary enzymes involved in the degradation of aliphatic polyesters, and therefore likely to be relevant for polymers containing this compound, belong to the hydrolase class (EC 3). mdpi.com Specific examples include:

Lipases: These enzymes are known to hydrolyze ester bonds in a variety of polyesters. nih.gov For example, lipase (B570770) from Candida sp. (CALB) has shown high hydrolytic activity on poly(caprolactone) (PCL), a polymer structurally related to the hexanoic acid portion of the monomer. nih.gov

Esterases: As their name suggests, these enzymes are specialized in cleaving ester bonds. nih.gov

Cutinases: These enzymes, which naturally degrade the plant cuticle polymer cutin, have demonstrated broad polyester-degrading capabilities. nih.gov Cutinase from Fusarium solani has been shown to be effective in hydrolyzing PCL. uva.es

The effectiveness of these enzymes is dependent on the specific polymer and the environmental conditions. nih.gov

Mechanism of Enzymatic Cleavage

The enzymatic degradation of polyesters is a surface erosion process. uva.es The process begins with the adhesion of microorganisms to the polymer surface, followed by the secretion of extracellular depolymerases. mdpi.commdpi.com These enzymes then bind to the polymer substrate and catalyze the hydrolytic cleavage of the ester bonds. mdpi.com

The mechanism of cleavage can be either an endo-attack , where the enzyme cleaves bonds randomly within the polymer chain, or an exo-attack , where the enzyme cleaves monomer or oligomer units from the chain ends. mdpi.com For instance, the degradation of PCL by Penicillium oxalicum has been reported to proceed via an exo-type chain-end scission, yielding 6-hydroxyhexanoic acid. mdpi.com

The active site of the enzyme plays a crucial role in this process. For hydrolases like lipases and cutinases, a catalytic triad (B1167595) of amino acid residues (typically serine, histidine, and aspartate/glutamate) is responsible for the nucleophilic attack on the carbonyl carbon of the ester bond, leading to its cleavage.

Factors Influencing Degradation Kinetics and Product Profiles

The rate and outcome of both hydrolytic and enzymatic degradation are influenced by a variety of factors related to the polymer itself and the surrounding environment.

Polymer Architecture: The way in which this compound is incorporated into the polymer chain is critical. For example, copolymers often exhibit higher biodegradability than homopolymers, likely due to a reduction in crystallinity. nih.gov The presence of more flexible polymer chains can also enhance degradation. nih.gov

Morphology: The degree of crystallinity of a polymer significantly impacts its degradation rate. Amorphous regions are generally more susceptible to both hydrolytic and enzymatic attack than crystalline regions. nih.govmdpi.com This is because the less ordered structure of the amorphous domains allows for easier penetration of water and enzymes.

Environment:

pH and Temperature: As discussed previously, these are critical factors for hydrolytic degradation and also influence enzymatic activity, with each enzyme having an optimal pH and temperature range for its function.

Nutrient Availability: In the case of enzymatic degradation, the availability of other nutrients can affect the production of degradative enzymes by microorganisms. mdpi.com

Mechanical Stress: As noted, mechanical forces can accelerate hydrolytic degradation. unito.it

The degradation product profile will be a direct result of these factors. Under hydrolytic conditions, the primary products will be poly(acrylic acid) and 6-hydroxyhexanoic acid. Enzymatic degradation will also yield 6-hydroxyhexanoic acid and potentially oligomers of acrylic acid, depending on the specificity of the enzymes involved.

Analytical Identification and Quantification of Degradation Byproducts and Oligomers

The degradation of polymers containing this compound units can proceed through several mechanisms, primarily hydrolysis of the ester linkages and thermal or photo-oxidative cleavage of the polymer backbone and side chains. Identifying and quantifying the resulting byproducts and oligomers is essential for understanding the degradation pathway and its kinetics.

The primary pathway for hydrolytic degradation involves the scission of the ester bond within the hexanoic acid portion of the repeating unit. This process is analogous to the well-documented hydrolysis of polycaprolactone (B3415563) (PCL). nih.govpreprints.orgnih.gov The initial products are water-soluble oligomers of varying lengths, which ultimately break down into the monomeric degradation product, 6-hydroxyhexanoic acid, still bearing the acrylate (B77674) functionality, or further breakdown products depending on the conditions. nih.gov

Thermal degradation is more complex. Studies on similar polymers, such as poly(methacryloyloxy hexanoic acid), have shown a two-stage degradation process. orientjchem.org The initial stage at lower temperatures likely involves the loss of side chains, while the subsequent stage at higher temperatures corresponds to the breakdown of the main polymer backbone. orientjchem.orgresearchgate.net

A suite of analytical techniques is employed to separate, identify, and quantify these degradation products. orientjchem.orgresearchgate.netnih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is often used to separate water-soluble oligomers and acidic byproducts. sigmaaldrich.com Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is indispensable for monitoring changes in the polymer's molecular weight and molecular weight distribution over time, providing a clear indication of chain scission. nih.gov

Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for identifying the precise chemical structure of degradation products by providing molecular weight information and fragmentation patterns. researchgate.net Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is particularly useful for analyzing the volatile products of thermal degradation, helping to elucidate the decomposition mechanism. researchgate.net

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) Spectroscopy is used to monitor chemical changes in the polymer structure, such as the appearance of hydroxyl (-OH) and carboxyl (-COOH) groups and the decrease in ester linkages. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about the degradation products and can be used to quantify the extent of chain scission or side-chain reactions. researchgate.net

Thermal Analysis: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymer and identify the temperature ranges at which different degradation stages occur. orientjchem.orgresearchgate.net

Table 1: Analytical Techniques for Degradation Product Analysis

| Analytical Technique | Purpose in Degradation Studies | Typical Findings |

|---|---|---|

| Size Exclusion Chromatography (SEC/GPC) | To measure changes in average molecular weight and polydispersity index (PDI). | A decrease in molecular weight and broadening of PDI indicate chain scission. |

| High-Performance Liquid Chromatography (HPLC) | To separate and quantify soluble oligomers and monomeric byproducts. | Detection and quantification of species like 6-hydroxyhexanoic acid. |

| Mass Spectrometry (MS) | To identify the chemical structure of unknown degradation products. | Elucidation of the mass of oligomers and other fragments. |

| Fourier Transform Infrared (FTIR) Spectroscopy | To monitor changes in functional groups within the polymer matrix. | Increase in -OH and -COOH bands; decrease in ester C=O band intensity. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To obtain detailed structural information on degradation products in solution. | Confirmation of byproduct structures and end-group analysis. |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and degradation temperature ranges. | Identification of multi-stage decomposition processes. |

Evaluation of Degradation in Controlled Environmental Conditions

To predict the behavior of polymeric materials in specific applications, their degradation must be evaluated under controlled environmental conditions that simulate real-world scenarios. The primary conditions of interest for polymers containing this compound units are hydrolytic, thermal, and enzymatic degradation.

Hydrolytic Degradation: Hydrolytic stability is typically assessed by immersing polymer samples in aqueous media at controlled pH and temperature. uni-stuttgart.de Phosphate-buffered saline (PBS) at 37°C is commonly used to simulate physiological conditions. nih.gov The rate of hydrolysis is highly dependent on pH, with degradation generally being faster in alkaline or acidic conditions compared to neutral pH. preprints.orguni-stuttgart.demdpi.com The presence of the carboxylic acid end groups generated during hydrolysis can also autocatalyze the reaction, accelerating degradation from within the polymer bulk. nih.govuni-stuttgart.de Progress is monitored by measuring weight loss, changes in molecular weight (via GPC), and pH of the immersion solution over time. nih.govresearchgate.net

Thermal Degradation: Thermal degradation is studied by exposing the polymer to elevated temperatures, either in an inert atmosphere (pyrolysis) or in the presence of oxygen (thermo-oxidative degradation), often using a TGA instrument. researchgate.netnist.gov The analysis determines the onset temperature of degradation and the kinetics of weight loss. researchgate.net Differential Scanning Calorimetry (DSC) is used in parallel to monitor changes in thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), as well as changes in crystallinity, which can be affected by chain scission in the amorphous regions. nih.gov

Enzymatic Degradation: Given the structural similarity to PCL, polymers with this compound units are expected to be susceptible to enzymatic degradation. researchgate.net Studies are conducted by incubating the polymer with specific enzymes, such as lipases or esterases, in a buffered solution. mdpi.com The rate of degradation is assessed by monitoring weight loss and analyzing the surface morphology of the polymer using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), which can reveal surface erosion, pitting, and cracking. researchgate.net

Table 2: Example Data from a Controlled Hydrolytic Degradation Study (Hypothetical data for a polymer containing this compound units in PBS at 37°C)

| Incubation Time (Weeks) | Weight Loss (%) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0 | 0.0 | 80,000 | 2.1 |

| 4 | 1.2 | 65,500 | 2.4 |

| 8 | 3.5 | 48,200 | 2.8 |

| 12 | 7.8 | 31,400 | 3.2 |

This table illustrates a typical degradation profile where weight loss accelerates over time, accompanied by a significant decrease in molecular weight and an increase in the breadth of the molecular weight distribution (PDI), indicating random chain scission. nih.gov

Advanced Applications in Materials and Chemical Engineering

Responsive Polymer Systems

Polymers that exhibit significant changes in their physical properties in response to external stimuli are critical for the development of smart materials. Derivatives of 6-(acryloyloxy)hexanoic acid have been instrumental in creating temperature-responsive systems, particularly when integrated into liquid crystalline networks.

Temperature-Responsive Systems

A notable application involves the use of (trans)-4-((6-acryloyloxyhexyl)oxy)cyclohexane-1-carboxylic acid, a derivative of this compound, in the formulation of cholesteric liquid crystal (CLC) polymers. In these systems, the carboxylic acid moiety forms hydrogen-bonded dimers that act as supramolecular crosslinks. dakenchem.comharvard.edu These dynamic, non-covalent bonds are sensitive to temperature changes.

The integration of these hydrogen-bonded crosslinks allows for the precise tuning of the polymer's cholesteric-to-isotropic transition temperature (TNI). dakenchem.com The TNI is the temperature at which the material loses its ordered, color-reflecting liquid crystalline structure and becomes an isotropic liquid. By adjusting the concentration of the cyclohexanoic acid-derived monomer in the polymer mixture, the TNI can be programmed to fall within a broad range, typically from 30 °C to 90 °C. dakenchem.com Below this transition temperature, the material exhibits a gradual and irreversible color shift over time, a property that is exploited in time-temperature integrators. dakenchem.com This response is attributed to a slow unwinding of the cholesteric helix, influenced by the dynamics of the hydrogen bonds within the polymer network.

Research has shown a direct correlation between the programmed TNI and the rate of the color response; a lower TNI results in a faster response at a given temperature. dakenchem.com For instance, a coating with a TNI of 48 °C demonstrates a more rapid color shift at 20 °C and 40 °C compared to a coating with a TNI of 68 °C. dakenchem.com This tunability is crucial for creating bespoke sensors for temperature-sensitive products like food and medicine. dakenchem.comharvard.edu

While the use of this compound derivatives in temperature-responsive systems is well-documented, specific research detailing their application in pH-responsive or light-responsive polymers is not prominent in the reviewed literature. The carboxylic acid group suggests a potential for pH-responsiveness, as its protonation state would be pH-dependent, but specific studies focusing on this aspect were not identified.

Liquid Crystalline Polymers and Devices

The unique ability of this compound derivatives to form supramolecular crosslinks is particularly valuable in the field of liquid crystalline (LC) polymers. These materials are used to create devices that respond to thermal stimuli with a distinct optical output.

When monomers like (trans)-4-((6-acryloyloxyhexyl)oxy)cyclohexanecarboxylic acid or 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid are incorporated into a cholesteric liquid crystal mixture and subsequently photopolymerized, they form a stable, crosslinked polymer network. dakenchem.com This network maintains the helical nanostructure of the cholesteric phase, which selectively reflects light of a specific wavelength, resulting in structural color. harvard.edu

A key application of these materials is in dual-function thermal indicators that can act as both "thermal paper" and time-temperature integrators (TTIs). dakenchem.com

Thermal Paper Function: When heated above the cholesteric-to-isotropic transition temperature (TNI), the helical structure is lost, leading to an immediate and irreversible disappearance of the structural color. dakenchem.com This allows for high-resolution patterns to be "printed" on the material using a thermal stimulus, such as a heated stamp.

Time-Temperature Integrator (TTI) Function: At temperatures below the TNI, the polymer undergoes a slow, irreversible relaxation process, driven by the dynamic nature of the hydrogen-bonded crosslinks. This leads to a gradual unwinding of the cholesteric helix, causing the reflected color to shift over time (e.g., from green to red). dakenchem.com The rate of this color shift is temperature-dependent, providing a visual record of the cumulative thermal exposure. dakenchem.com

The composition of the liquid crystal polymer can be adjusted to control its responsive properties, as detailed in the table below based on published research findings.

| Coating ID | Key Monomer Component | Programmed TNI | Observed Thermal Response | Reference |

|---|---|---|---|---|

| Coating 1 | (trans)-4-((6-acryloyloxyhexyl)oxy)cyclohexanecarboxylic acid | 68 °C | Gradual color shift at 60°C and 40°C; complete color loss above 68°C. | dakenchem.com |

| Coating 2 | (trans)-4-((6-acryloyloxyhexyl)oxy)cyclohexanecarboxylic acid | 48 °C | Faster color shift at 40°C and 20°C compared to Coating 1. A 50 nm reflection shift occurs within the first 2 hours at 40°C. | dakenchem.com |

| Membrane | 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid | Not specified | Used to form a 2D porous smectic liquid crystalline polymer network inside a microporous scaffold for filtration membranes. |

These printable and scalable technologies are promising for creating smart labels for managing temperature-sensitive goods. dakenchem.com

Polymeric Scaffolds and Matrices for Biomaterial Research

While the structure of this compound suggests its potential as a monomer for creating hydrogels and scaffolds for biomaterial applications, a review of the scientific literature did not yield specific preclinical studies on material design or biocompatibility using this exact compound. Research in this area often focuses on related molecules, such as 6-((acryloyl)amino)hexanoic acid, which is used to crosslink proteins into hydrogel matrices for expansion microscopy, a technique for high-resolution imaging of biological samples. However, direct studies on the use of poly(this compound) for tissue engineering scaffolds, including its biocompatibility and degradation mechanisms, were not identified.

Functional Coatings and Surface Modification for Specific Engineering Applications

The application of this compound derivatives in functional coatings is best exemplified by the liquid crystal systems discussed previously (Section 7.2). These materials function as structural colored coatings that provide a visual indication of thermal history. dakenchem.comharvard.edu The ability to print these coatings makes them highly suitable for large-scale industrial applications. dakenchem.com

Antifouling Surfaces and Adhesion Promotion

Although the carboxylic acid group could theoretically be used to anchor polymers to surfaces for modification, specific studies detailing the use of this compound for creating antifouling surfaces or as a primary component in adhesion-promoting formulations for engineering applications were not found in the conducted search. The development of antifouling coatings is a significant area of materials science, but current research highlights other chemical strategies. Similarly, while acidic monomers can be used in adhesion promoters, specific data for this compound in this context is not available.

Separation Media and Chromatographic Supports

Monolithic columns are continuous porous structures used as stationary phases in chromatography, offering high permeability and capacity. They are often synthesized from acrylate (B77674) or methacrylate (B99206) monomers. However, a thorough search of the literature did not reveal specific instances where this compound was used as the primary or functional monomer for the synthesis of monolithic columns or other chromatographic separation media. Research in this field tends to employ other functional monomers, such as those containing quaternary ammonium (B1175870) or glycidyl (B131873) groups, to achieve the desired surface chemistry for specific separation modes like strong anion-exchange (SAX) or affinity chromatography.

Encapsulation and Controlled Release Systems

The design of polymeric carriers for encapsulation and controlled release is a major focus of pharmaceutical and materials research. Polymers are designed to encapsulate an active agent and release it in response to specific triggers or over a sustained period.

While the amphiphilic nature of this compound makes it a candidate for such systems, specific in vitro studies detailing its use in designing microparticles, micelles, or other carriers for controlled release were not prominently found. One related study showed that polycaprolactone (B3415563) backbones functionalized with pendant acryloyloxy groups could be formulated into microparticles for drug delivery. These particles demonstrated the ability to encapsulate both hydrophobic and hydrophilic compounds, with release profiles studied in vitro. However, this work did not use this compound as a monomer directly. Studies on drug release often utilize other pH- or temperature-responsive polymers to achieve controlled delivery.

Characterization Methodologies for 6 Acryloyloxy Hexanoic Acid and Its Polymers

Spectroscopic Techniques

Spectroscopic methods are fundamental in confirming the chemical structure and purity of 6-(acryloyloxy)hexanoic acid and its polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. In ¹H NMR, specific proton environments are identified by their chemical shifts (δ). For the monomer, characteristic signals would be expected for the vinyl protons of the acrylate (B77674) group, the methylene (B1212753) protons of the hexanoic acid chain, and the carboxylic acid proton.

¹H NMR: The vinyl protons typically appear in the range of 5.8-6.4 ppm. The protons on the carbon adjacent to the acrylate oxygen (O-CH₂) would be found around 4.1 ppm, while the protons alpha to the carboxyl group (CH₂-COOH) would be expected around 2.3 ppm. The remaining methylene protons of the hexanoic acid chain would produce signals between 1.4 and 1.7 ppm. rsc.org

¹³C NMR: In ¹³C NMR, the carbonyl carbons of the acrylate and carboxylic acid groups would show distinct signals around 166 ppm and 179 ppm, respectively. The vinyl carbons would appear between 128 and 131 ppm. The carbons of the aliphatic chain would resonate at various positions in the upfield region of the spectrum. rsc.org

Upon polymerization, the disappearance of the vinyl proton and carbon signals in the NMR spectra serves as a clear indicator of successful polymerization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be characterized by several key absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad absorption due to hydrogen bonding |

| C=O (Ester) | ~1720-1740 | Strong, sharp absorption |

| C=O (Carboxylic Acid) | ~1700-1725 | Strong absorption, may overlap with ester C=O |

| C=C (Alkene) | ~1630-1640 | Characteristic stretching vibration |

| C-O (Ester) | ~1150-1250 | Stretching vibration |

Data based on typical values for similar functional groups.

After polymerization, the characteristic C=C stretching band at ~1635 cm⁻¹ would significantly diminish or disappear, confirming the conversion of the monomer. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Acrylic acid and its derivatives, such as this compound, exhibit UV absorption due to the π → π* transition of the conjugated system formed by the carbon-carbon double bond and the carbonyl group. In aqueous solutions, acrylic acid shows a maximum absorption at approximately 207 nm. nsf.govresearchgate.net The molar absorptivity decreases rapidly at longer wavelengths. nsf.gov This technique can be used to quantify the concentration of the monomer in solution and to monitor the kinetics of polymerization by observing the decrease in absorbance of the acrylate chromophore over time.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to the C=C double bond of the acrylate group, which typically shows a strong, sharp band around 1640 cm⁻¹. researchgate.netacs.org This makes Raman spectroscopy an excellent tool for in-situ monitoring of the polymerization process, as the intensity of this band decreases proportionally to the degree of monomer conversion. horiba.com The carbonyl (C=O) stretching vibration also gives a characteristic band around 1730 cm⁻¹. acs.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. vot.pl For a film of poly(this compound), XPS analysis would provide the relative atomic concentrations of carbon and oxygen. High-resolution scans of the C1s and O1s regions can differentiate between carbons and oxygens in different chemical environments. surfacesciencewestern.com For instance, the C1s spectrum of poly(acrylic acid) can be deconvoluted into components representing C-C/C-H, C-O, and O-C=O bonding environments. surfacesciencewestern.comresearchgate.netresearchgate.net This allows for the confirmation of the polymer's chemical structure at the surface.